Oxazolo[4,5-e][2,1]benzisoxazole
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Overview
Description
Oxazolo[4,5-e][2,1]benzisoxazole is a heterocyclic compound that features a fused ring system combining oxazole and benzisoxazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Oxazolo[4,5-e][2,1]benzisoxazole typically involves the cyclization of ortho-substituted aryl azides, anilines, nitroso- and nitrobenzenes. One common method is the photolysis of 2-azidobenzoic acids in the presence of weak bases, leading to the formation of the isoxazole ring through a nucleophilic attack of the oxygen of the carboxylate anion on the singlet nitrene . Another approach involves the thermolysis of 2-azidobenzaldehydes and esters of 2-azidobenzoic acid .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions: Oxazolo[4,5-e][2,1]benzisoxazole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of reactive sites within the fused ring system.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include strong bases, oxidizing agents, and reducing agents. For example, the oxidation of this compound can be achieved using oxidizing agents such as potassium permanganate or chromium trioxide .
Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For instance, oxidation reactions typically yield oxidized derivatives of the compound, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
Oxazolo[4,5-e][2,1]benzisoxazole has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In medicinal chemistry, derivatives of this compound have been investigated for their potential as antimicrobial, anticancer, and anti-inflammatory agents . Additionally, this compound derivatives have shown promise in the development of new pharmaceuticals targeting various diseases .
In the field of materials science, this compound-based compounds are being explored for their potential use in the development of advanced materials with unique electronic and optical properties .
Mechanism of Action
The mechanism of action of Oxazolo[4,5-e][2,1]benzisoxazole and its derivatives involves interactions with specific molecular targets and pathways. For example, some derivatives have been shown to inhibit the activity of DNA topoisomerases, enzymes that play a crucial role in DNA replication and transcription . This inhibition can lead to the disruption of cellular processes and ultimately result in cell death, making these compounds potential candidates for anticancer therapies .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to Oxazolo[4,5-e][2,1]benzisoxazole include other benzisoxazole derivatives, such as 2,1-benzisoxazole and 1,2-benzisoxazole . These compounds share structural similarities but differ in their specific ring fusion patterns and functional groups.
Uniqueness: this compound is unique due to its fused ring system that combines oxazole and benzisoxazole moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications .
Properties
CAS No. |
630112-26-4 |
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Molecular Formula |
C8H4N2O2 |
Molecular Weight |
160.13 g/mol |
IUPAC Name |
[1,3]oxazolo[4,5-e][2,1]benzoxazole |
InChI |
InChI=1S/C8H4N2O2/c1-2-7-8(9-4-11-7)5-3-12-10-6(1)5/h1-4H |
InChI Key |
MBNDTUXNJCGCJZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NOC=C2C3=C1OC=N3 |
Origin of Product |
United States |
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